molecular formula C7H5ClF3NO B1425162 [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 917396-39-5

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No.: B1425162
CAS No.: 917396-39-5
M. Wt: 211.57 g/mol
InChI Key: WWVOQPNHXXAYKT-UHFFFAOYSA-N
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Description

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.

    Hydroxymethylation: The key step involves the introduction of the hydroxymethyl group at the third position of the pyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methane.

    Substitution: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]carboxylic acid.

    Reduction: Formation of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is used as an intermediate in the synthesis of complex organic molecules.

Biology:

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its unique structural features.

Medicine:

    Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to enhance the lipophilicity and bioavailability of active ingredients.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison:

  • Structural Differences: The primary difference lies in the position of the hydroxymethyl group. In [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol, the hydroxymethyl group is at the third position, whereas in other similar compounds, it may be absent or located at different positions.
  • Unique Properties: The presence of the hydroxymethyl group in this compound imparts unique chemical and biological properties, such as increased reactivity and enhanced biological activity.

Properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVOQPNHXXAYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693207
Record name [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-39-5
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917396-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of e 2-chloro-6-(trifluoromethyl)nicotinic acid (Int-15) (40 g, 1.0 eq.) in THF (400 mL) was added BH3-THF (266.6 mL, 1.5 eq) at room temperature. The progress of the reaction was monitored by TLC. After 16 h the reaction mixture was concentrated under reduced pressure to remove THF. The resulting reaction mixture was diluted with 10% NaHCO3 (500 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layers were washed with water (500 mL), brine (500 mL), dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to get crude [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol (Int-16) as light yellow liquid, 32 g (85.5%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
266.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 2
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 3
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
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[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 5
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[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 6
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[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

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